An In-depth Technical Guide to the Crystallographic Analysis of Cyclomaltoheptaose Hydrate for Pharmaceutical Applications
An In-depth Technical Guide to the Crystallographic Analysis of Cyclomaltoheptaose Hydrate for Pharmaceutical Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystallographic data and X-ray diffraction analysis of cyclomaltoheptaose hydrate, commonly known as β-cyclodextrin hydrate. This cyclic oligosaccharide is of significant interest in the pharmaceutical industry due to its ability to form inclusion complexes with a wide range of drug molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2][3] Understanding the precise three-dimensional structure of β-cyclodextrin hydrate is paramount for predicting and optimizing these host-guest interactions.
The Structural Foundation: Unveiling the Architecture of β-Cyclodextrin Hydrate
Cyclomaltoheptaose is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units.[2] This arrangement confers a distinctive toroidal or truncated cone shape to the molecule, with a hydrophilic exterior and a hydrophobic internal cavity.[2] This structural feature is the basis for its ability to encapsulate guest molecules. In its hydrated form, water molecules play a crucial role in stabilizing the crystal lattice, both by occupying the central cavity and by forming extensive hydrogen-bonding networks in the interstitial spaces between the cyclodextrin molecules.[4][5]
The crystal structure of β-cyclodextrin hydrate can exist in several polymorphic forms, with the degree of hydration significantly influencing the crystallographic parameters. These variations are critical in the context of drug formulation, as they can affect the stability and dissolution properties of the final product.
Key Crystallographic Data
The following tables summarize the crystallographic data for two well-characterized hydrate forms of β-cyclodextrin. This data is essential for researchers performing phase identification, quality control, or more advanced structural studies.
Table 1: Crystallographic Data for β-Cyclodextrin·7.5H₂O
| Parameter | Value |
| Chemical Formula | C₄₂H₇₀O₃₅·7.5H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.1667(5) |
| b (Å) | 10.1850(3) |
| c (Å) | 20.9694(7) |
| β (°) | 110.993(2) |
| R-factor | 0.0760 |
Data sourced from a 2010 study on a partially hydrated form of β-cyclodextrin.
Table 2: Crystallographic Data for β-Cyclodextrin·10.41H₂O
| Parameter | Value |
| Chemical Formula | C₄₂H₇₀O₃₅·10.41H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 20.8353(4) |
| b (Å) | 9.9397(1) |
| c (Å) | 15.2043(3) |
| β (°) | 110.630(2) |
| Volume (ų) | 2946.84(9) |
| Temperature (K) | 110 |
| R-factor | 0.032 |
This improved model was determined from a low-temperature X-ray structural study.[4][5]
The arrangement of β-cyclodextrin molecules in the crystal lattice is often described as a "herringbone" packing.[4][5] This efficient packing is stabilized by a complex network of intramolecular and intermolecular hydrogen bonds.
The Experimental Workflow: From Crystal to Structure
The acquisition of high-quality crystallographic data is a meticulous process that demands careful execution of each step. This section outlines a field-proven workflow for the single-crystal X-ray diffraction analysis of β-cyclodextrin hydrate.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
The growth of high-quality single crystals is the most critical and often the most challenging step. The choice of crystallization method depends on the specific hydrate form desired and whether a host-guest complex is being studied.
-
Slow Evaporation (for pure β-cyclodextrin hydrate):
-
Prepare a saturated aqueous solution of β-cyclodextrin at a slightly elevated temperature (e.g., 60°C) to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
-
Monitor the solution for the formation of single crystals over several days to weeks. The slow rate of evaporation is key to obtaining well-ordered crystals.
-
-
Co-precipitation (for host-guest complexes):
-
Dissolve β-cyclodextrin in water, heating if necessary.
-
Separately, dissolve the guest molecule (the drug) in a suitable solvent.
-
Slowly add the guest solution to the cyclodextrin solution with constant stirring.
-
The formation of a precipitate indicates the formation of the inclusion complex. The conditions (temperature, concentration, stirring rate) can be optimized to favor the growth of single crystals within the precipitate.[6][7]
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100-110 K) to minimize radiation damage during data collection.[4][5]
-
Diffractometer Setup: The mounted crystal is placed on a goniometer in an X-ray diffractometer. An instrument such as an Oxford Diffraction XcaliburTM2 or equivalent is commonly used.[4][5]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy (e.g., exposure time per frame, rotation angle) is optimized to ensure a complete and redundant dataset is collected.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. Software like CrysAlisPro is often used for this purpose.[4][5]
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For a known structure like β-cyclodextrin, the initial coordinates from a previously solved structure can be used as a starting model.[4][5]
-
Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL97.[4] This iterative process adjusts the atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The final R-factor is a measure of the agreement between the model and the data.
Application in Drug Development: From Structure to Function
The crystallographic data of β-cyclodextrin hydrate is not merely of academic interest; it has profound implications for drug development.
Understanding Host-Guest Interactions
Single-crystal X-ray diffraction of β-cyclodextrin-drug inclusion complexes provides a definitive view of how the drug molecule is encapsulated.[8][9] This information is invaluable for:
-
Rational Drug Design: Understanding the specific interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the complex allows for the rational design of new drug formulations with improved properties.
-
Predicting Solubility Enhancement: The degree of encapsulation and the nature of the interactions can be correlated with the observed increase in the drug's aqueous solubility.
-
Controlling Drug Release: The stability of the inclusion complex, which can be inferred from its crystal structure, influences the rate of drug release from the formulation.[3]
Caption: The formation of a host-guest inclusion complex.
Quality Control and Polymorph Screening
Powder X-ray Diffraction (PXRD) is a powerful tool for the routine analysis of β-cyclodextrin and its complexes in a pharmaceutical manufacturing setting.[10][11]
-
Phase Identification: The PXRD pattern of a batch of β-cyclodextrin can be compared to standard patterns to confirm its identity and polymorphic form.
-
Detection of Impurities: The presence of crystalline impurities will result in additional peaks in the PXRD pattern.
-
Characterization of Amorphous Content: The formation of amorphous drug/cyclodextrin complexes, which can have different dissolution properties, can be identified by the absence of sharp diffraction peaks.[12]
Conclusion
The crystallographic analysis of cyclomaltoheptaose hydrate is a cornerstone of its application in the pharmaceutical sciences. A thorough understanding of its crystal structure and the ability to perform detailed X-ray diffraction studies are essential for the rational design and quality control of drug formulations that leverage the unique properties of this versatile excipient. This guide provides a solid foundation for researchers and professionals seeking to harness the power of crystallography in the development of next-generation drug delivery systems.
References
-
Seidel, R. W., & Koleva, B. B. (2009). β-Cyclodextrin 10.41-hydrate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3162. [Link]
-
Caira, M. R., et al. (2021). Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation. Molecules, 26(15), 4438. [Link]
-
Seidel, R. W., & Koleva, B. B. (2009). β-Cyclodextrin 10.41-hydrate. IUCrData, 1(1), x090103. [Link]
-
Liao, S., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2331. [Link]
-
Jicsinszky, L., et al. (2017). Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling. Beilstein Journal of Organic Chemistry, 13, 2696-2705. [Link]
-
Uekama, K., & Otagiri, M. (1987). Modification of Drug Crystallization by Cyclodextrins in Pre-formulation Study. Yakugaku Zasshi, 107(11), 843-853. [Link]
-
Mocanu, A., et al. (2024). Influence of Surface Chemistry on Host/Guest Interactions: A Model Study on Redox-Sensitive β-Cyclodextrin/Ferrocene Complexes. Langmuir, 40(9), 4586-4596. [Link]
-
Tang, W., et al. (2010). Powder X-Ray Diffraction Analyses for Molecule-Ion Adducts of β-Cyclodextrin with a Series of Inorganic Salts. International Journal of Molecular Sciences, 11(7), 2583-2595. [Link]
-
Sarvepalli, P., et al. (2018). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. International Journal of Nanomedicine, 13, 7275-7291. [Link]
-
Velu, T. K., et al. (2023). X-ray diffraction (XRD) patterns of β-cyclodextrin (β-CD),... ResearchGate. [Link]
- Pagington, J. S. (1997). U.S. Patent No. 5,658,390. Washington, DC: U.S.
-
Singh, R., et al. (2023). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Drug Delivery and Therapeutics, 13(9-s), 232-242. [Link]
-
Biedermann, F., et al. (2021). Modes of Micromolar Host–Guest Binding of β-Cyclodextrin Complexes Revealed by NMR Spectroscopy in Salt Water. The Journal of Organic Chemistry, 86(6), 4536-4545. [Link]
-
Corce, V., et al. (2011). Formation of Host-Guest Complexes of β-Cyclodextrin and Perfluorooctanoic Acid. The Journal of Physical Chemistry B, 115(26), 8563-8572. [Link]
-
Caira, M. R., et al. (2021). Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation. Molecules, 26(15), 4438. [Link]
-
Francis, S. M., & Xavier, E. (2018). X-ray diffraction pattern of beta-cyclodextrin. ResearchGate. [Link]
-
Caira, M. R., & Nassimbeni, L. R. (2001). Crystallization of two forms of a cyclodextrin inclusion complex containing a common organic guest. Chemical Communications, (16), 1474-1475. [Link]
-
de Matos, J. C., et al. (2017). Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study. Beilstein Journal of Organic Chemistry, 13, 735-746. [Link]
-
Crini, G., et al. (2024). Cyclodextrins: Properties and Applications. Molecules, 29(8), 1834. [Link]
-
Al-Dhubiab, B. E., et al. (2022). Quality by Design approach for Optimization and Development of Cyclodextrin-Surfactant Complex Based Formulations for Bioavailability Enhancement of Valsartan. Biointerface Research in Applied Chemistry, 13(4), 388. [Link]
-
Davis, M. E., & Brewster, M. E. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. ACS Pharmacology & Translational Science, 6(11), 1665-1681. [Link]
-
Rowlett, R. S. (2011). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]
-
Caira, M. R., et al. (2022). Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements. Beilstein Journal of Organic Chemistry, 18, 1726-1740. [Link]
-
Steiner, T., & Koellner, G. (1994). Crystalline .beta.-Cyclodextrin Hydrate at Various Humidities: Fast, Continuous, and Reversible Dehydration Studied by X-ray Diffraction. Journal of the American Chemical Society, 116(12), 5122-5128. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Cyclodextrin 10.41-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Drug Crystallization by Cyclodextrins in Pre-formulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
